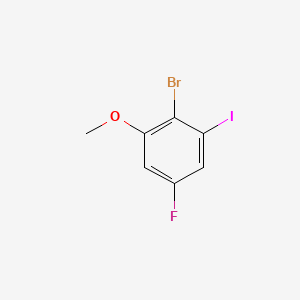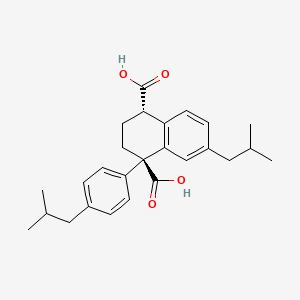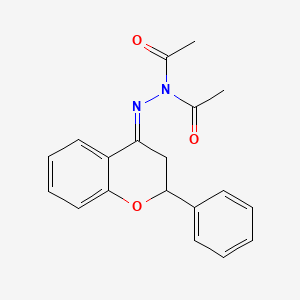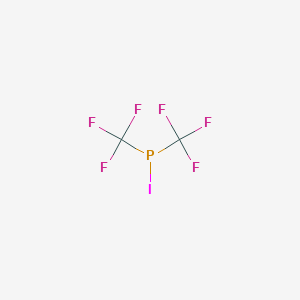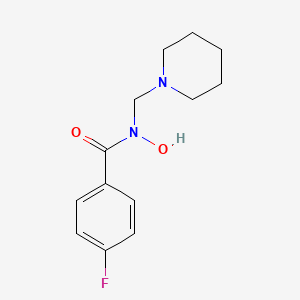
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene is a highly fluorinated organic compound. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it a perfluorinated compound. This compound is often used in various industrial and scientific applications due to its stability and unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene typically involves the fluorination of decahydronaphthalene derivatives. The process often requires the use of elemental fluorine or other fluorinating agents under controlled conditions to ensure the selective addition of fluorine atoms to the desired positions on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine gas. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced under specific conditions to form partially fluorinated derivatives.
Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of fluorinated alcohols or ketones.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, nucleophilic substitution reactions may yield fluorinated aromatic compounds, while reduction reactions can produce partially fluorinated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a solvent or reagent in various chemical reactions due to its stability and inertness.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings, due to its chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene involves its interaction with various molecular targets and pathways. The compound’s high fluorine content contributes to its unique properties, such as hydrophobicity and chemical inertness. These properties enable it to interact with specific biological molecules, potentially altering their function or stability. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorodecalin: Another highly fluorinated compound with similar properties, used in similar applications.
Perfluoromethyldecalin: A related compound with a slightly different fluorination pattern, offering unique properties and applications.
Perfluoronaphthalene: A structurally related compound with a different fluorination pattern, used in various industrial and scientific applications.
Uniqueness
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high fluorine content and specific arrangement of fluorine atoms make it particularly useful in applications requiring chemical resistance, thermal stability, and inertness.
Eigenschaften
CAS-Nummer |
306-95-6 |
|---|---|
Molekularformel |
C11F20 |
Molekulargewicht |
512.08 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-heptadecafluoro-7-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11F20/c12-1-2(13,7(21,22)10(27,28)9(25,26)6(1,19)20)5(17,18)8(23,24)3(14,4(1,15)16)11(29,30)31 |
InChI-Schlüssel |
DVPQLHWKBCBNDB-UHFFFAOYSA-N |
Kanonische SMILES |
C12(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


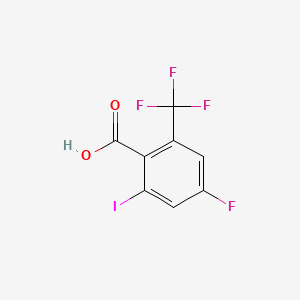
![(1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8S,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol](/img/structure/B13424387.png)
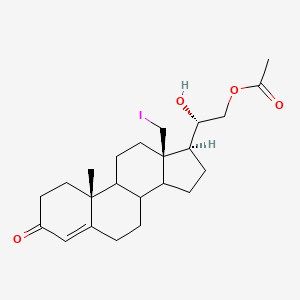
![2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13424390.png)
![N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13424408.png)

